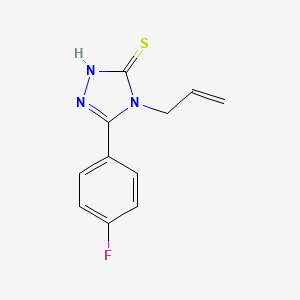

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antifungal Activity :

- Studies have shown that compounds containing triazole rings exhibit significant antifungal properties. For instance, 4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various fungal strains. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its penetration into fungal cell membranes .

- Anticancer Potential :

- Enzyme Inhibition :

Agricultural Applications

- Fungicides :

- Plant Growth Regulators :

Material Science

- Coordination Chemistry :

- Sensors :

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of triazole derivatives demonstrated that this compound exhibited significant inhibition against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be substantially lower than that of traditional antifungal agents, indicating potential for clinical use.

Case Study 2: Cancer Cell Apoptosis

In vitro studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, triggering apoptosis through mitochondrial pathways. These findings suggest a promising role for this compound in cancer therapy.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio)methyl]-4-phenyl(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Uniqueness

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities compared to other similar compounds. Its allyl and fluorophenyl groups contribute to its enhanced antimicrobial and antifungal properties .

Actividad Biológica

4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 205806-31-1) is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀FN₃S. It features a triazole ring substituted with an allyl group and a fluorophenyl moiety. The presence of the thiol group contributes to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 235.28 g/mol |

| CAS Number | 205806-31-1 |

| Chemical Structure | Chemical Structure |

| Hazard Classification | Irritant |

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

1. Antifungal Activity

Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Research indicates that this compound exhibits significant antifungal activity against several strains of fungi.

2. Anticancer Activity

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various pathways:

- Cytotoxicity : In vitro studies showed that this compound has cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 27.3 |

| HCT-116 | 6.2 |

3. Anti-inflammatory Effects

Research has also suggested that triazoles can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound has shown promise in reducing inflammation markers in various experimental models.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

In a study examining the cytotoxic effects on MCF-7 and HCT-116 cells, it was found that the compound significantly inhibited cell proliferation and induced apoptosis through both intrinsic and extrinsic pathways .

Study 2: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of several triazole derivatives against Candida species. The results indicated that this compound had comparable activity to established antifungals like fluconazole .

Study 3: Anti-inflammatory Properties

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this triazole derivative resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRFFUUYVAHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365767 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

205806-31-1 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.